NLRP3 Covalent Target Engagement at Cys279 versus Pathway-Level Inhibition by Chlojaponilactone B
Chloranthalactone B (CTB) covalently binds to cysteine 279 (Cys279) in the NACHT domain of NLRP3, as demonstrated by pull-down, DARTS, CETSA, biolayer interferometry (BLI), and LC/MS/MS assays [1]. This covalent target engagement is unique among monomeric lindenane sesquiterpenoids. In contrast, Chlojaponilactone B—a closely related lindenane sesquiterpenoid also isolated from Chloranthus japonicus—exerts its anti-inflammatory effects through a fundamentally different mechanism: suppression of the NF-κB signaling pathway via inhibition of NF-κB-dependent transcriptional activity, IκBα phosphorylation, and p65 nuclear translocation, without reported NLRP3 binding [2]. The well-characterized NLRP3 reference inhibitor MCC950 (CRID3) is a non-covalent inhibitor with IC₅₀ values of 7.5 nM (BMDM) and 8.1 nM (HMDM), further underscoring CTB's distinct covalent modality [3].
| Evidence Dimension | NLRP3 target engagement mode and binding site |
|---|---|
| Target Compound Data | Covalent binding to Cys279 of NLRP3 NACHT domain; confirmed by BLI, DARTS, CETSA, pull-down, LC/MS/MS; no significant effect on upstream NLRP3 activation events |
| Comparator Or Baseline | Chlojaponilactone B: NF-κB pathway inhibitor; no NLRP3 covalent binding reported. MCC950: non-covalent NLRP3 inhibitor (IC₅₀ = 7.5–8.1 nM) |
| Quantified Difference | Covalent (CTB) vs. non-covalent (MCC950) NLRP3 engagement; CTB targets Cys279 specifically vs. Chlojaponilactone B not targeting NLRP3 at all |
| Conditions | In vitro: J774A.1 macrophages, BMDMs; multiple NLRP3 agonists (LPS/ATP, nigericin, MSU); BLI assay using recombinant NLRP3 NACHT domain protein |
Why This Matters
Procurement of Chloranthalactone B is specifically justified for studies requiring covalent NLRP3 engagement at a defined binding site (Cys279), a mechanistic feature absent in both Chlojaponilactone B (NF-κB pathway only) and the non-covalent clinical candidate MCC950.
- [1] Tang P, Zhao S, Wang X, et al. Chloranthalactone B covalently binds to the NACHT domain of NLRP3 to attenuate NLRP3-driven inflammation. Biochem Pharmacol. 2024;226:116360. View Source
- [2] Zhao JJ, Guo YQ, Yang DP, et al. Chlojaponilactone B from Chloranthus japonicus: Suppression of Inflammatory Responses via Inhibition of the NF-κB Signaling Pathway. J Nat Prod. 2016;79(9):2257-2263. View Source
- [3] Coll RC, Robertson AAB, Chae JJ, et al. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat Med. 2015;21(3):248-255. [MCC950 IC₅₀ data: BMDM 7.5 nM, HMDM 8.1 nM] View Source
